molecular formula C10H20O2 B14543278 3,7-Dimethyloct-1-ene-3,5-diol CAS No. 62032-60-4

3,7-Dimethyloct-1-ene-3,5-diol

Cat. No.: B14543278
CAS No.: 62032-60-4
M. Wt: 172.26 g/mol
InChI Key: HSTIIFGAVLBMAR-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-1-ene-3,5-diol is an organic compound with the molecular formula C10H20O2. It is characterized by the presence of two hydroxyl groups and a double bond within its carbon chain. This compound is part of the broader class of terpenoids, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyloct-1-ene-3,5-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloct-1-ene-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkyl halides, esters

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-1-ene-3,5-diol involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

62032-60-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3,7-dimethyloct-1-ene-3,5-diol

InChI

InChI=1S/C10H20O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8-9,11-12H,1,6-7H2,2-4H3

InChI Key

HSTIIFGAVLBMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)(C=C)O)O

Origin of Product

United States

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